Methoxytriethyleneoxypropyltrichlorosilane

Description

Contextualization within Organosilane Chemistry

Organosilanes are a class of silicon-based compounds that contain at least one carbon-silicon bond. They are broadly categorized based on their functional groups. Methoxytriethyleneoxypropyltrichlorosilane falls into the category of organofunctional silanes, which possess both a hydrolyzable group (the trichlorosilyl (B107488) moiety) and an organic functional group (the methoxytriethyleneoxypropyl chain).

The trichlorosilyl group is highly reactive towards hydrolysis, readily converting to silanols (Si-OH) in the presence of water. These silanols can then condense with hydroxyl groups on the surfaces of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable covalent Si-O-substrate bonds. They can also self-condense to form a polysiloxane network.

The methoxytriethyleneoxypropyl group, on the other hand, provides organic compatibility and specific functionality. The ethylene (B1197577) glycol units impart hydrophilicity and are known to resist protein adsorption, a property of significant interest in biomedical applications. The terminal methoxy (B1213986) group can be further functionalized if desired, though it is often retained for its influence on surface energy.

The general structure and reaction mechanism of such silanes can be represented as:

Hydrolysis: Cl₃Si-(CH₂)₃-(OCH₂CH₂)₃-OCH₃ + 3H₂O → (HO)₃Si-(CH₂)₃-(OCH₂CH₂)₃-OCH₃ + 3HCl

Condensation with a substrate: (HO)₃Si-(CH₂)₃-(OCH₂CH₂)₃-OCH₃ + Substrate-OH → Substrate-O-Si(OH)₂-(CH₂)₃-(OCH₂CH₂)₃-OCH₃ + H₂O

Self-condensation: 2 (HO)₃Si-(CH₂)₃-(OCH₂CH₂)₃-OCH₃ → [(HO)₂Si-(CH₂)₃-(OCH₂CH₂)₃-OCH₃]-O-[Si(OH)₂-(CH₂)₃-(OCH₂CH₂)₃-OCH₃] + H₂O

Significance in Contemporary Materials Science Research

The dual nature of Methoxytriethyleneoxypropyltrichlorosilane makes it a valuable tool in materials science for surface modification and the creation of hybrid materials. Its primary significance lies in its ability to tailor the surface properties of materials on a molecular level.

In the field of biomaterials, the triethylene glycol moiety is of particular importance. Surfaces modified with polyethylene (B3416737) glycol (PEG) chains are known to exhibit excellent resistance to nonspecific protein adsorption and cell adhesion. This "stealth" property is crucial for a variety of biomedical devices, including implants, biosensors, and drug delivery systems, as it can reduce the foreign body response and improve biocompatibility. Research on silanes with oligoethyleneoxy groups has demonstrated their effectiveness in creating protein-repellent surfaces. nih.gov

Furthermore, the ability to form self-assembled monolayers (SAMs) on various substrates allows for precise control over surface energy, wettability, and friction. The hydrophilic nature of the triethylene glycol chain can be used to create surfaces with high wettability, which is desirable in applications such as anti-fog coatings and microfluidic devices.

The trichlorosilyl group provides a robust anchoring point to the substrate, ensuring the long-term stability of the functional coating. The cross-linking that can occur between adjacent silane (B1218182) molecules further enhances the durability of the modified surface.

Evolution of Research Trajectories for Alkoxy- and Chlorosilanes

The field of organosilanes has seen significant evolution since their initial development. Early research focused primarily on their use as coupling agents in fiber-reinforced composites to improve the adhesion between the inorganic reinforcement (e.g., glass fibers) and the organic polymer matrix.

Over time, the focus has shifted towards more sophisticated applications that leverage the ability to create highly defined surface architectures. The development of new synthesis methods has enabled the creation of a vast library of organofunctional silanes with a wide range of organic functionalities, allowing for the precise tuning of surface properties for specific applications.

For chlorosilanes, research has advanced to control their reactivity and improve the quality of the resulting siloxane networks. While highly reactive, the hydrolysis of chlorosilanes produces hydrochloric acid as a byproduct, which can be corrosive. This has led to increased interest in alkoxysilanes (containing -OR groups instead of -Cl), which hydrolyze to produce less corrosive alcohols. However, chlorosilanes remain important for applications where rapid and complete reaction is desired.

Recent research trajectories in the field include:

Development of "smart" surfaces: Creating surfaces that can respond to external stimuli such as light, pH, or temperature. This can be achieved by incorporating responsive organic moieties into the silane structure.

Bio-functionalization: Attaching biomolecules such as peptides, proteins, and DNA to surfaces for applications in diagnostics, and tissue engineering.

Nanomaterial modification: Functionalizing nanoparticles to improve their dispersibility in polymer matrices, control their catalytic activity, or impart specific biological functions.

The study of compounds like Methoxytriethyleneoxypropyltrichlorosilane is a direct result of this evolution, combining the robust anchoring chemistry of chlorosilanes with the advanced surface-modifying properties of polyethylene glycol chains.

Compound Data

Due to the highly specific nature of Methoxytriethyleneoxypropyltrichlorosilane, extensive, publicly available datasets with detailed research findings are not readily found in broad literature searches. The following tables represent typical data that would be determined during the characterization of such a compound, based on the known properties of its constituent functional groups.

Table 1: Physicochemical Properties of Methoxytriethyleneoxypropyltrichlorosilane (Illustrative)

| Property | Value (Estimated) |

| Molecular Formula | C₁₀H₂₁Cl₃O₄Si |

| Molecular Weight | 355.71 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 250 °C (decomposes) |

| Density | ~1.2 g/cm³ |

| Refractive Index | ~1.45 |

| Solubility | Soluble in aprotic organic solvents (e.g., toluene, THF). Reacts with protic solvents (e.g., water, alcohols). |

Table 2: Spectroscopic Data for Methoxytriethyleneoxypropyltrichlorosilane (Illustrative)

| Spectroscopic Technique | Characteristic Peaks (Expected) |

| ¹H NMR | Signals corresponding to -OCH₃, -OCH₂CH₂O-, -CH₂-Si, and propyl -CH₂- protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the methoxy, ethylene glycol, and propyl groups. |

| ²⁹Si NMR | A characteristic shift for a trichlorosilyl group attached to an alkyl chain. |

| FTIR (cm⁻¹) | ~2870 (C-H stretch), ~1100 (C-O-C stretch), ~800 (Si-Cl stretch), ~550 (Si-Cl stretch). |

| Mass Spectrometry (m/z) | Molecular ion peak and characteristic fragmentation patterns corresponding to the loss of Cl, and cleavage of the ether and propyl chains. |

Structure

3D Structure

Properties

IUPAC Name |

trichloro-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl3O4Si/c1-14-4-5-16-8-9-17-7-6-15-3-2-10-18(11,12)13/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPFZNKFZKODEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

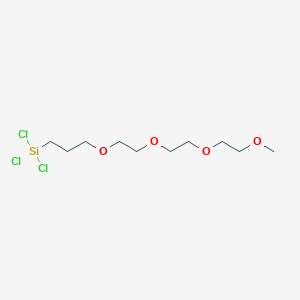

COCCOCCOCCOCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl3O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Precursor Chemistry of Methoxytriethyleneoxypropyltrichlorosilane

Methodologies for Alkoxy- and Chlorosilane Synthesis

The formation of organofunctional silanes like Methoxytriethyleneoxypropyltrichlorosilane relies on established synthetic methods for creating robust silicon-carbon bonds. Among these, catalytic hydrosilylation is the most prominent and industrially significant technique. nih.govmdpi.com

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double bond (olefin). mdpi.com This reaction is most commonly catalyzed by transition metal complexes, with platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being particularly effective and widely used in organosilicon chemistry. mdpi.comscirp.org The process is valued for its high efficiency and selectivity, generally proceeding via an anti-Markovnikov addition, which ensures the silicon atom attaches to the terminal carbon of the olefin. mdpi.commdpi.com This regioselectivity is crucial for creating the propyl linker in the target molecule.

While other methods for forming Si-C bonds exist, such as reactions involving Grignard reagents or direct processes like the Rochow-Müller process, hydrosilylation is uniquely suited for assembling complex molecules with sensitive functional groups, like the ether linkages present in Methoxytriethyleneoxypropyltrichlorosilane. nih.govacs.org The synthesis of the chlorosilane functionality itself can be achieved through various routes, including the direct chlorination of metallic silicon. acs.org However, for organofunctional silanes, the trichlorosilyl (B107488) group is typically introduced as part of the silicon-hydride precursor, such as trichlorosilane (B8805176) (HSiCl₃).

Precursor Design and Structural Analogues in Silane (B1218182) Chemistry

The synthesis of Methoxytriethyleneoxypropyltrichlorosilane is a clear example of convergent synthesis, where two key precursor molecules are designed to contain the necessary functional components of the final product. researchgate.net

The two primary precursors are:

Trichlorosilane (HSiCl₃) : This molecule serves as the source of the reactive silicon-hydride bond for the hydrosilylation reaction and provides the terminal trichlorosilyl (-SiCl₃) group. nih.gov

Allyl methoxytriethylene glycol : This precursor contains the allyl group (a terminal olefin) necessary for the hydrosilylation reaction and the methoxytriethyleneoxy chain that imparts specific solubility and reactivity characteristics to the final molecule.

The design of these precursors is deliberate. The allyl group provides a reactive site for the platinum-catalyzed addition of the Si-H bond, while the triethyleneoxy segment offers flexibility and a hydrophilic character. The methoxy (B1213986) cap on the polyether chain prevents further reaction at that terminus.

The versatility of this synthetic approach allows for the creation of a wide array of structural analogues by modifying the precursors. These analogues are designed to fine-tune the physical and chemical properties of the resulting silane for specific applications. siltech.com

| Analogue Type | Modified Precursor (Organic) | Modified Precursor (Silicon) | Resulting Silane Structure | Anticipated Property Change |

|---|---|---|---|---|

| Chain Length Variation | Allyl methoxydiethylene glycol | Trichlorosilane | Methoxydiethyleneoxypropyltrichlorosilane | Reduced hydrophilicity, shorter spacer |

| Chain Length Variation | Allyl methoxypolyethylene glycol (n>3) | Trichlorosilane | Methoxypolyethyleneoxypropyltrichlorosilane | Increased hydrophilicity and flexibility |

| Silicon Functionality Variation | Allyl methoxytriethylene glycol | Trimethoxysilane | Methoxytriethyleneoxypropyltrimethoxysilane | Changes hydrolysis rate, methanol (B129727) byproduct |

| Silicon Functionality Variation | Allyl methoxytriethylene glycol | Methyldichlorosilane | Methoxytriethyleneoxypropyl(methyl)dichlorosilane | Reduced cross-linking potential |

| Terminal Group Variation | Allyl ethoxytriethylene glycol | Trichlorosilane | Ethoxytriethyleneoxypropyltrichlorosilane | Minor change in polarity and solubility |

Control over Molecular Architecture in Silane Synthesis

Achieving a high yield and purity of Methoxytriethyleneoxypropyltrichlorosilane requires precise control over the hydrosilylation reaction to favor the desired product and minimize side reactions. mcmaster.caspecificpolymers.com The molecular architecture is dictated by several key factors.

Regioselectivity : The primary goal is to achieve β-addition (anti-Markovnikov), where the silicon atom bonds to the terminal carbon of the allyl group. This results in the desired linear propyl bridge. scirp.org Platinum catalysts like Karstedt's catalyst are highly effective at ensuring high β-selectivity. scirp.orgacs.org The alternative, α-addition, results in a branched, less stable product and is generally considered an impurity.

Catalyst and Reaction Conditions : The catalyst's activity and concentration are critical. While platinum catalysts are highly efficient, rhodium-based catalysts have also been explored for hydrosilylating challenging substrates, sometimes offering superior selectivity and functional group tolerance. nih.govresearchgate.netnih.gov Reaction temperature is another crucial parameter; higher temperatures can increase reaction rates but may also promote undesirable side reactions like isomerization or catalyst decomposition. scirp.org An optimized temperature profile is often necessary to maximize the yield of the desired β-adduct. scirp.org

| Parameter | Condition/Choice | Effect on Main Reaction (β-addition) | Effect on Side Reactions (e.g., Isomerization) | Reference |

|---|---|---|---|---|

| Catalyst Type | Karstedt's Catalyst | High activity and high β-selectivity | Can promote isomerization at higher temperatures | scirp.orgacs.org |

| Rhodium Complexes | Can offer improved selectivity for specific substrates | Varies with ligand design; can suppress side reactions | nih.govresearchgate.net | |

| Temperature | Low to Moderate (e.g., 40-60°C) | Sufficient rate with high selectivity | Minimized | scirp.org |

| High (e.g., >90°C) | May decrease conversion due to catalyst instability | Increased rate of isomerization | scirp.org | |

| Additives/Ligands | Phosphine Ligands (e.g., PPh₃) | Can enhance selectivity | Can suppress isomerization by modifying the catalyst | researchgate.net |

| Solvent | Aprotic, non-coordinating (e.g., Toluene) | Generally provides a good reaction medium | Minimal direct effect, but influences solubility | rsc.org |

By carefully selecting precursors and controlling the reaction environment, the synthesis can be directed to produce Methoxytriethyleneoxypropyltrichlorosilane with a well-defined molecular structure, suitable for its intended applications as a coupling agent or surface modifier.

Mechanistic Investigations of Hydrolysis and Condensation of Methoxytriethyleneoxypropyltrichlorosilane

Fundamental Reaction Pathways: Hydrolysis

The hydrolysis of Methoxytriethyleneoxypropyltrichlorosilane is a multifaceted process involving the sequential reaction of its hydrolyzable groups with water. The presence of both highly reactive chloro groups and a less reactive methoxy (B1213986) group on the silicon atom dictates a distinct, stepwise reaction pathway.

Stepwise Hydrolysis of Alkoxy Groups

The hydrolysis of Methoxytriethyleneoxypropyltrichlorosilane proceeds in a stepwise manner, primarily dictated by the significant difference in reactivity between the silicon-chlorine (Si-Cl) and silicon-alkoxy (Si-OR) bonds. The Si-Cl bonds are considerably more labile and hydrolyze almost instantaneously upon contact with water, a characteristic feature of chlorosilanes. beavon.org.ukresearchgate.net This initial, rapid hydrolysis of the three chloro groups leads to the formation of a silanetriol intermediate, Methoxytriethyleneoxypropylsilanetriol, and hydrochloric acid (HCl) as a byproduct. researchgate.net The generation of HCl can, in turn, catalyze the subsequent, slower hydrolysis of the remaining methoxy group. unm.edu

The hydrolysis of the methoxy group follows mechanisms well-established for alkoxysilanes. unm.edugelest.com This reaction can be catalyzed by either acid or base. gelest.com Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu In basic media, the reaction proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu The rate of hydrolysis of the methoxy group is significantly slower than that of the chloro groups. beavon.org.ukgelest.com

Rapid Hydrolysis of Chloro Groups: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl (where R = Methoxytriethyleneoxypropyl)

Slower, Catalyzed Hydrolysis of the Methoxy Group: R'-O-Si(OH)₃ + H₂O → (HO)₃Si-R''-Si(OH)₃ + R'OH (A simplified representation showing the hydrolysis of the methoxy group from the silanetriol intermediate)

The rate of hydrolysis of alkoxysilanes is also influenced by the steric bulk of the alkoxy group, with methoxy groups generally hydrolyzing faster than larger alkoxy groups like ethoxy. gelest.com

Influence of Reaction Conditions on Hydrolysis Kinetics

The kinetics of the hydrolysis of Methoxytriethyleneoxypropyltrichlorosilane are sensitive to several reaction conditions. While the initial hydrolysis of the trichlorosilyl (B107488) group is extremely rapid, the subsequent hydrolysis of the methoxy group is more readily controlled. beavon.org.uknih.gov

Key factors influencing the hydrolysis kinetics include:

pH: The hydrolysis of alkoxysilanes is slowest at a neutral pH of around 7 and is significantly accelerated under both acidic and basic conditions. gelest.com The in-situ generation of HCl from the hydrolysis of the chloro groups inherently creates an acidic environment, which catalyzes the hydrolysis of the methoxy group. unm.edu

Temperature: As with most chemical reactions, an increase in temperature generally increases the rate of hydrolysis. nih.gov

Water Concentration: The concentration of water plays a crucial role. While water is a reactant, an excess of water can influence reaction rates and the subsequent condensation pathways. gelest.comgelest.com The stoichiometric amount of water required for complete hydrolysis of a trialkoxysilane is 1.5 moles per mole of silane (B1218182). gelest.com

Solvents: The choice of solvent can affect the solubility of the silane and influence the reaction kinetics. nih.gov Alcohol co-solvents, for instance, can sometimes slow down the hydrolysis reaction due to the reversibility of the process (esterification). nih.gov

Catalysts: While the hydrolysis of the chloro groups is spontaneous, the hydrolysis of the methoxy group can be further accelerated by external acid or base catalysts. gelest.com

The following table summarizes the general effects of these conditions on the hydrolysis of the alkoxy group:

| Reaction Condition | Effect on Hydrolysis Rate of Methoxy Group |

| pH | Slowest at neutral pH; faster under acidic or basic conditions. |

| Temperature | Rate generally increases with increasing temperature. |

| Water Concentration | Higher concentration can increase the rate up to a certain point. |

| Solvents | Can influence solubility and reaction kinetics. |

| Catalysts | Acids and bases significantly accelerate the reaction. |

Fundamental Reaction Pathways: Condensation

Following hydrolysis, the newly formed silanol (B1196071) groups (Si-OH) are highly reactive and readily undergo condensation reactions. This process leads to the formation of siloxane bonds (Si-O-Si), which are the foundation for the development of oligomeric and polymeric structures.

Silanol Formation and Oligomerization

The initial product of the complete hydrolysis of Methoxytriethyleneoxypropyltrichlorosilane is a silanetriol. nih.gov These monomeric silanetriols are generally unstable and begin to condense with each other to form dimers, trimers, and larger oligomers. gelest.comuni-saarland.de The condensation reaction can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

These condensation reactions can occur simultaneously after the initial hydrolysis steps. gelest.com The formation of these early-stage oligomers is a critical step towards the development of a larger network. google.com The structure of these oligomers can be influenced by the reaction conditions. For instance, under certain conditions, cyclic structures may form. researchgate.net

Siloxane Network Formation and Crosslinking

As the condensation process continues, the oligomers grow in size and complexity, eventually leading to the formation of a three-dimensional siloxane network. The trifunctional nature of the initial silane (after hydrolysis of the three chloro groups) allows for significant crosslinking, creating a rigid and stable structure. researchgate.net

The extent and nature of this network are dependent on the degree of hydrolysis and condensation. Incomplete hydrolysis or condensation can result in a network with a significant number of unreacted silanol or alkoxy groups. The final structure is a complex, crosslinked polysiloxane. google.com

Factors Governing Condensation Rates and Extent

The rate and extent of the condensation reactions are governed by a similar set of factors that influence hydrolysis:

pH: The rate of condensation is also pH-dependent. Generally, condensation is favored under neutral to slightly alkaline conditions. researchgate.net At very low pH, the rate of condensation is slower, which can allow for the persistence of silanol species. researchgate.net Conversely, at higher pH, condensation is accelerated. researchgate.net

Concentration of Silanols: A higher concentration of silanol groups will lead to a faster rate of condensation. researchgate.net

Temperature: Increased temperature generally accelerates the condensation reactions. researchgate.net

Catalysts: Both acids and bases can catalyze the condensation of silanols. unm.edu

Steric Effects: The size and nature of the non-hydrolyzable organic group can sterically hinder the approach of reactive silanol groups, thereby slowing down the rate of condensation. unm.edu

The interplay of these factors determines the final structure and properties of the resulting polysiloxane material.

The following table provides a qualitative overview of how different pH ranges affect the relative rates of hydrolysis and condensation for alkoxysilanes:

| pH Range | Relative Rate of Hydrolysis | Relative Rate of Condensation | Resulting Structure |

| Acidic (low pH) | Fast | Slow | More linear, less branched polymers |

| Neutral | Slowest | Intermediate | |

| Basic (high pH) | Slower than acidic | Fast | More compact, highly branched, and crosslinked structures |

Interfacial Hydrolysis and Condensation Phenomena

The hydrolysis and condensation of Methoxytriethyleneoxypropyltrichlorosilane at interfaces, such as the air/water interface, are critical for understanding its behavior in applications like surface modification and film formation. The methoxytriethyleneoxypropyl group, with its hydrophilic polyether chain, is expected to significantly influence the orientation and reactivity of the molecule at such interfaces.

Kinetics at Air/Water Interfaces

The kinetics of hydrolysis of the trichlorosilyl group of Methoxytriethyleneoxypropyltrichlorosilane at an air/water interface would be investigated using techniques like Langmuir trough experiments coupled with spectroscopic methods. A Langmuir trough allows for the formation of a monolayer of the silane on the water surface (subphase) and the control of its surface pressure.

Hypothetical Kinetic Data for Methoxytriethyleneoxypropyltrichlorosilane Hydrolysis at an Air/Water Interface

| Parameter | Value | Conditions |

| Initial Surface Pressure | 10 mN/m | 25°C, Neutral pH |

| Rate Constant (k) | Assumed first-order | - |

| Half-life (t½) | Dependent on subphase pH | - |

The rate of hydrolysis could be monitored by tracking the change in surface potential or by using in-situ spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to observe the disappearance of Si-Cl bonds and the appearance of Si-OH (silanol) groups. The rate is expected to be influenced by the orientation of the molecules at the interface, which is dictated by the balance between the hydrophobic propyl chain and the hydrophilic polyether moiety.

Influence of Monolayer Properties and Subphase pH on Interfacial Reactions

The properties of the Methoxytriethyleneoxypropyltrichlorosilane monolayer and the chemistry of the aqueous subphase are crucial factors governing the rates of hydrolysis and subsequent condensation.

Monolayer Properties: The packing density of the silane molecules in the monolayer, controlled by the surface pressure in a Langmuir trough, would affect the accessibility of water molecules to the reactive trichlorosilyl head groups. At low surface pressures, the molecules are further apart, allowing for faster hydrolysis. Conversely, at higher surface pressures, the tightly packed molecules may sterically hinder the hydrolysis reaction.

Subphase pH: The pH of the aqueous subphase is a critical catalyst for both hydrolysis and condensation of chlorosilanes. Generally, hydrolysis is catalyzed by both acidic and basic conditions. The subsequent condensation of the resulting silanol groups to form siloxane (Si-O-Si) bonds is also pH-dependent, with the rate typically being slowest at near-neutral pH. For Methoxytriethyleneoxypropyltrichlorosilane, the ether linkages in the methoxytriethyleneoxypropyl group could potentially interact with hydronium or hydroxide ions in the subphase, further influencing the local pH at the interface and thus the reaction kinetics.

Expected Influence of pH on Hydrolysis and Condensation Rates

| pH Range | Expected Rate of Hydrolysis | Expected Rate of Condensation |

| Acidic (pH < 4) | High | Moderate |

| Near-Neutral (pH 6-8) | Low | Low |

| Basic (pH > 9) | High | High |

Characterization of Reaction Intermediates and Their Stability

The hydrolysis of Methoxytriethyleneoxypropyltrichlorosilane proceeds through a series of intermediate species as the three chloro groups are sequentially replaced by hydroxyl groups, forming silanol intermediates. The primary intermediate would be Methoxytriethyleneoxypropyl(dichloro)silanol, followed by Methoxytriethyleneoxypropyl(chloro)disilanol, and finally the fully hydrolyzed Methoxytriethyleneoxypropylsilanetriol.

The stability of these silanol intermediates is generally low, as they are prone to condensation reactions to form siloxane oligomers and polymers. The rate of condensation is influenced by factors such as concentration, temperature, and pH.

Key Reaction Intermediates in the Hydrolysis of Methoxytriethyleneoxypropyltrichlorosilane

| Intermediate Name | Chemical Formula | Key Characteristics |

| Methoxytriethyleneoxypropyl(dichloro)silanol | C10H21Cl2O4Si(OH) | First hydrolysis product, highly reactive. |

| Methoxytriethyleneoxypropyl(chloro)disilanol | C10H21ClO4Si(OH)2 | Second hydrolysis product, prone to condensation. |

| Methoxytriethyleneoxypropylsilanetriol | C10H21O4Si(OH)3 | Fully hydrolyzed species, precursor to polysiloxane network. |

Techniques such as 29Si Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for characterizing these intermediates in solution. Different silicon environments (e.g., Si with one, two, or three hydroxyl groups, and Si in various condensation states) would give rise to distinct chemical shifts in the 29Si NMR spectrum, allowing for the identification and quantification of the various species present as the reaction progresses. The stability of the intermediates could be assessed by monitoring their concentration over time under different conditions (e.g., varying pH and temperature).

Surface Functionalization and Interfacial Chemistry with Methoxytriethyleneoxypropyltrichlorosilane

Strategies for Substrate Surface Modification

The modification of substrate surfaces with Methoxytriethyleneoxypropyltrichlorosilane is a versatile strategy to impart desired chemical and physical properties. The primary mechanism involves the reaction of the trichlorosilyl (B107488) group with hydroxyl (-OH) groups present on the surface of many materials, leading to the formation of a stable, covalently bonded self-assembled monolayer (SAM).

Covalent Grafting onto Diverse Substrates

The covalent grafting of Methoxytriethyleneoxypropyltrichlorosilane is applicable to a wide range of substrates that possess surface hydroxyl groups. This includes inorganic materials such as glass, silica (B1680970), and various metal oxides, as well as polymers that have been pre-treated to introduce hydroxyl functionalities. The process typically involves immersing the substrate in a solution of the silane (B1218182), often in an anhydrous solvent to control the hydrolysis and condensation reactions.

The trichlorosilyl head of the molecule readily reacts with the surface hydroxyls, forming strong siloxane (Si-O-Substrate) bonds and releasing hydrochloric acid as a byproduct. This reaction anchors the silane molecule to the surface. Subsequently, lateral condensation reactions can occur between adjacent silane molecules, forming a cross-linked polysiloxane network on the substrate. This creates a dense and robust surface coating.

Research has demonstrated the successful grafting of analogous PEG-silanes onto various surfaces. For instance, silanated monomethoxy-PEG has been covalently grafted onto glass surfaces, a model for surfaces with oxide layers. This process provides a simple and effective method for attaching PEG chains to such substrates.

Enhancing Surface Reactivity and Hydrophilicity through Silane Treatment

A primary application of Methoxytriethyleneoxypropyltrichlorosilane is to enhance the hydrophilicity of surfaces. The triethylene glycol moiety is inherently hydrophilic, and its dense packing on a surface leads to a significant increase in surface energy and wettability. This is particularly useful for materials that are naturally hydrophobic.

The effectiveness of this modification can be quantified by measuring the water contact angle on the treated surface. A lower contact angle indicates a more hydrophilic surface. Studies on similar PEG-silanes have shown that grafting these molecules onto surfaces can significantly alter their wetting characteristics. While the contact angle may not change drastically with increasing concentrations of the silane used for grafting, the successful attachment of the hydrophilic chains is confirmed by surface analysis techniques. The presence of the ether carbons from the polyethylene (B3416737) glycol chains, detectable by X-ray Photoelectron Spectroscopy (XPS), is a clear indicator of successful surface modification. This enhanced hydrophilicity is crucial for applications requiring improved wetting, biocompatibility, or resistance to non-specific protein adsorption.

Role in Interfacial Adhesion and Compatibilization in Composite Systems

In the realm of composite materials, achieving strong adhesion between the reinforcing filler and the polymer matrix is paramount for optimal mechanical performance. Methoxytriethyleneoxypropyltrichlorosilane can act as an effective interfacial compatibilizer, particularly in systems where a hydrophilic filler is dispersed in a more hydrophobic polymer matrix, or vice versa.

The silane molecule acts as a bridge at the interface. The trichlorosilyl group forms covalent bonds with the surface of the inorganic filler (e.g., glass fibers, silica nanoparticles), while the methoxytriethyleneoxypropyl tail extends into the polymer matrix. This tail can establish favorable interactions, such as hydrogen bonding or physical entanglement, with the polymer chains, thereby improving the stress transfer between the two phases. This leads to enhanced mechanical properties of the composite, including tensile strength and toughness.

The general principle of compatibilization is to reduce the interfacial energy between two immiscible components, which in turn improves adhesion and allows for a finer and more stable dispersion of the filler within the matrix. While specific studies on Methoxytriethyleneoxypropyltrichlorosilane in fiber-reinforced composites are not widely available, the known function of silane coupling agents and the properties of the polyethylene glycol chain strongly suggest its utility in this area. For example, in nylon/glass fiber reinforced composites, interfacial compatibilizers are used to form a sufficient adsorption layer on the glass fiber surface while creating a compatible interface with the nylon matrix.

Tailoring Surface Properties for Specific Research Applications

The ability to precisely control surface properties using Methoxytriethyleneoxypropyltrichlorosilane opens up a wide range of research applications. A significant area of interest is in the biomedical field, where surface interactions with biological systems are critical.

Surfaces modified with polyethylene glycol (PEG) chains are well-known for their ability to resist non-specific protein adsorption. This "stealth" property is highly valuable for medical devices, biosensors, and drug delivery systems. The hydrophilic and flexible PEG chains create a steric barrier that prevents proteins from approaching and adhering to the surface. Research has shown that glass surfaces modified with PEG-silanes can reduce fibrinogen adsorption by more than 95%.

Another important application is in the development of hemocompatible materials. For instance, modifying the surface of polydimethylsiloxane (B3030410) (PDMS) microchannels with PEG-silane has been shown to be effective in reducing cell adhesion and improving biocompatibility, which is crucial for devices that come into contact with blood.

The tailored surfaces can also be used in fundamental studies of cell-surface interactions, where controlling the surface chemistry allows for the investigation of specific cellular responses. Furthermore, the ability to create hydrophilic and charge-neutral coatings is beneficial in applications involving quantum dots and nanoparticles, where surface chemistry dictates their stability and interactions in biological media.

Mechanisms of Interfacial Chemical Interactions

The interfacial chemical interactions of Methoxytriethyleneoxypropyltrichlorosilane are primarily governed by the hydrolysis and condensation of the trichlorosilyl group.

Hydrolysis: In the presence of trace amounts of water, the silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis. Each Si-Cl bond is replaced by a silicon-hydroxyl (Si-OH) bond, also known as a silanol (B1196071) group, with the release of hydrogen chloride (HCl).

Si-Cl + H₂O → Si-OH + HCl

This hydrolysis step is rapid and is a prerequisite for the subsequent condensation reactions.

Condensation: The newly formed silanol groups are reactive and can undergo condensation reactions in two ways:

Reaction with Surface Hydroxyls: A silanol group can react with a hydroxyl group on the substrate surface to form a stable siloxane bond (Si-O-Substrate), covalently attaching the silane to the surface.

Si-OH + HO-Substrate → Si-O-Substrate + H₂O

Intermolecular Condensation: Two silanol groups from adjacent silane molecules can react with each other to form a siloxane bond (Si-O-Si), leading to the formation of a cross-linked network on the surface.

Si-OH + HO-Si → Si-O-Si + H₂O

The extent of these reactions is influenced by factors such as the concentration of the silane, the amount of available water, the reaction temperature, and the pH of the system. For tri-functional silanes like Methoxytriethyleneoxypropyltrichlorosilane, the formation of a highly cross-linked and robust surface layer is typical. The competition between hydrolysis and condensation rates is a key factor in determining the final structure and properties of the grafted layer.

The table below summarizes the key chemical interactions involved in the surface modification process.

| Interaction Type | Reactants | Products | Significance |

| Hydrolysis | Methoxytriethyleneoxypropyltrichlorosilane, Water | Methoxytriethyleneoxypropylsilanetriol, Hydrogen Chloride | Activation of the silane for subsequent reactions. |

| Covalent Grafting | Methoxytriethyleneoxypropylsilanetriol, Substrate Surface Hydroxyls | Covalently bonded silane layer, Water | Forms a strong and stable attachment to the substrate. |

| Cross-linking | Adjacent Methoxytriethyleneoxypropylsilanetriol molecules | Polysiloxane network, Water | Creates a dense and robust surface coating. |

Sol Gel Processing and Advanced Material Synthesis Involving Methoxytriethyleneoxypropyltrichlorosilane

Principles and Methodologies of Sol-Gel Derived Materials

The sol-gel process is a versatile chemical method for synthesizing solid materials from small molecules. ekb.eg It involves the transition of a system from a liquid "sol" (a colloidal dispersion of particles) into a solid "gel" phase (a three-dimensional continuous network). acs.org This technique is particularly valuable for creating organic-inorganic hybrid materials at low temperatures, which preserves the integrity of the organic components. mdpi.comuab.cat

The formation of sol-gel materials from precursors like Methoxytriethyleneoxypropyltrichlorosilane proceeds through two fundamental reactions: hydrolysis and condensation. uab.catuab.cat

Hydrolysis: The process begins with the hydrolysis of the reactive groups on the silicon precursor upon the addition of water. For Methoxytriethyleneoxypropyltrichlorosilane, the trichlorosilyl (B107488) group (-SiCl₃) is extremely susceptible to hydrolysis. The silicon-chlorine bonds are rapidly replaced by silicon-hydroxyl (silanol, Si-OH) groups, releasing hydrochloric acid (HCl) as a byproduct. This step is generally much faster and more aggressive compared to the hydrolysis of more common alkoxysilane precursors like tetraethoxysilane (TEOS). osti.govresearchgate.net The reaction can be represented as: (CH₃(OCH₂CH₂)₃(CH₂)₃)SiCl₃ + 3H₂O → (CH₃(OCH₂CH₂)₃(CH₂)₃)Si(OH)₃ + 3HCl

Condensation: The newly formed, highly reactive silanol (B1196071) groups then undergo condensation reactions with each other. scispace.com This process can occur via two pathways: a water-producing condensation between two silanol groups or an alcohol/HCl-producing condensation between a silanol group and a remaining chloro- or alkoxy- group. These reactions form stable silicon-oxygen-silicon (siloxane) bonds (Si-O-Si), which are the building blocks of the inorganic network. nih.govnist.gov As condensation continues, these siloxane linkages crosslink to form a three-dimensional network that spans the entire solution, resulting in the transition from a low-viscosity sol to a solid, porous gel. uab.catnih.gov The organic methoxytriethyleneoxypropyl group remains attached to the silicon atom via a stable silicon-carbon bond, becoming an integral part of the final material's structure. scispace.com

The transition from sol to gel, known as gelation, is not instantaneous. The time required for this transition (the gel time) and the rheological (flow) properties of the system can be precisely controlled by manipulating several key parameters. nih.gov This control is crucial for processing the material into desired forms such as coatings, fibers, or monoliths. mdpi.com

The primary factors influencing gelation kinetics include:

Precursor Concentration: Higher concentrations of the silane (B1218182) precursor generally lead to faster gelation due to the increased proximity of reactive molecules.

Water-to-Silane Ratio (R): The stoichiometric amount of water is necessary for complete hydrolysis. osti.gov Variations in this ratio can significantly affect the rates of hydrolysis and condensation, thereby altering the gel time and the structure of the resulting network.

pH (Catalyst): Sol-gel reactions are highly sensitive to pH. Acidic conditions typically promote faster hydrolysis, while basic conditions tend to accelerate condensation. mdpi.comndhu.edu.tw For a trichlorosilane (B8805176), the hydrolysis reaction itself produces HCl, making the system inherently acidic and driving the reaction forward rapidly.

Temperature: Increased temperature generally accelerates both hydrolysis and condensation reaction rates, leading to a shorter gel time. researchgate.net

Solvent: The choice of solvent can influence precursor solubility and the rate of chemical reactions, thereby affecting the gelation process.

The rheology of the system evolves dramatically during gelation. The initial sol exhibits Newtonian fluid behavior with low viscosity. As condensation proceeds and oligomers grow and interconnect, the viscosity increases sharply. nih.gov At the gel point, a continuous solid network is formed, and the material transitions to a viscoelastic solid, characterized by a significant increase in elasticity. researchgate.net

| Parameter | Effect on Gelation Time | Structural Implication |

| Increasing Precursor Concentration | Decreases | Denser, more cross-linked network |

| Increasing Temperature | Decreases | Accelerates both hydrolysis and condensation |

| Acidic Catalyst (Low pH) | Generally Decreases | Promotes hydrolysis, leading to more linear polymers before gelation |

| Basic Catalyst (High pH) | Generally Decreases | Promotes condensation, leading to more highly branched clusters |

This table provides an illustrative overview of general trends in sol-gel kinetics.

Polymerization and Grafting with Methoxytriethyleneoxypropyltrichlorosilane

Grafting Polymerization Techniques Utilizing Silane (B1218182) Functionality

The trichlorosilyl (B107488) group of Methoxytriethyleneoxypropyltrichlorosilane is key to its utility in grafting polymerization. This group readily hydrolyzes in the presence of trace water to form reactive silanols (Si-OH), which then condense with hydroxyl groups on a substrate to form stable siloxane (Si-O-Substrate) bonds. This process allows the entire molecule to be securely anchored to a surface, presenting the methoxytriethyleneoxy tail outwards for further chemical modification or to influence surface properties.

In the "grafting onto" approach, pre-synthesized polymer chains with reactive end-groups are attached to a surface that has been functionalized with a complementary reactive group. cmu.edu When using Methoxytriethyleneoxypropyltrichlorosilane, the substrate is first treated with the silane to create a surface monolayer. The terminal methoxy (B1213986) group of the anchored silane can then be modified, or a polymer with a functional group capable of reacting with the ether linkages or the terminal methoxy group can be attached.

This strategy is advantageous for its simplicity in terms of polymerization, as the polymer is fully characterized before attachment. However, the grafting density can be limited due to the steric hindrance of the polymer coils preventing further polymer chains from reaching the reactive sites on the surface.

The "grafting from" or surface-initiated polymerization (SIP) method involves growing polymer chains directly from initiator sites that have been immobilized on a surface. mdpi.com To utilize Methoxytriethyleneoxypropyltrichlorosilane in this approach, its terminal methoxy group would first need to be chemically converted into an initiator moiety. For example, it could be modified to bear a group capable of initiating Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP).

Once the surface is functionalized with these initiator-terminated silane molecules, the substrate is immersed in a solution of monomers, and polymerization is initiated, leading to the growth of dense polymer brushes. mdpi.com This method allows for much higher grafting densities compared to the "grafting onto" approach, as the small monomer molecules can easily diffuse to the active polymerization sites. mdpi.com This technique offers excellent control over the thickness, density, and composition of the grafted polymer layer. researchgate.net

The "grafting through" or macromonomer technique involves the copolymerization of a monomer with a macromolecule that has a polymerizable group at one end (a macromonomer). cmu.edu In this context, Methoxytriethyleneoxypropyltrichlorosilane would first be reacted with a monomer containing a functional group that can react with the trichlorosilyl group, or the methoxy-terminated chain would be modified to incorporate a polymerizable group, such as a methacrylate (B99206) or vinyl group.

This resulting molecule can then be copolymerized with other monomers in solution to form a graft copolymer, where the Methoxytriethyleneoxypropylsilane units are incorporated as pendant side chains along the main polymer backbone. cmu.edu This method allows for the synthesis of graft copolymers in a single polymerization step and provides control over the distribution of grafts along the chain by tuning the reactivity ratios of the monomers. cmu.edu

Formation of Graft Copolymers and Polyrotaxanes

The unique structure of Methoxytriethyleneoxypropyltrichlorosilane makes it suitable for creating sophisticated polymer architectures like graft copolymers and polyrotaxanes.

Graft Copolymers: As described in the "grafting through" and "grafting from" techniques, Methoxytriethyleneoxypropyltrichlorosilane can be a key component in synthesizing graft copolymers. mdpi.comchemrxiv.orgnih.gov These polymers, consisting of a main backbone with covalently attached side chains, can exhibit unique properties derived from their constituent parts. The flexible and hydrophilic methoxytriethyleneoxy side chains can impart properties such as improved solubility, biocompatibility, or anti-fouling characteristics to a more rigid or hydrophobic backbone.

Polyrotaxanes: Polyrotaxanes are mechanically interlocked molecules where cyclic molecules are threaded onto a linear polymer chain, with bulky end-groups preventing the rings from dethreading. beilstein-journals.orgchemrxiv.orgchemrxiv.org The methoxytriethyleneoxy chain of the silane is structurally similar to polyethylene (B3416737) glycol (PEG), which is a common "axle" for threading cyclodextrins (CDs). nih.gov By first creating a polymer with pendant Methoxytriethyleneoxypropylsilane chains (via the "grafting through" method), it is conceivable that these side chains could then serve as axles for threading with cyclic molecules like α-cyclodextrins to form graft-polyrotaxane structures. beilstein-journals.org These structures are of interest for creating "molecular necklaces" and slide-ring gels with unique viscoelastic properties.

Interfacial Grafting Efficiency and Resultant Polymer Architecture

The efficiency of grafting Methoxytriethyleneoxypropyltrichlorosilane to a surface is critical for the final properties of the modified material. The interfacial grafting efficiency is influenced by several factors:

Surface Hydroxyl Density: A higher concentration of hydroxyl groups on the substrate surface will provide more sites for the trichlorosilyl group to react, leading to a higher potential grafting density.

Reaction Conditions: The presence of moisture is necessary for the hydrolysis of the trichlorosilyl groups, but excess water can lead to self-condensation of the silane in solution, reducing its availability to bond to the surface. Temperature and reaction time also play significant roles.

Solvent: The choice of solvent can affect the conformation of the silane molecule and its accessibility to the surface.

The resulting polymer architecture is directly tied to the grafting method and efficiency. umn.edu "Grafting from" techniques generally produce dense, vertically oriented polymer brushes, while "grafting onto" methods result in a less dense "mushroom" or "mushroom-and-brush" regime depending on the grafting density. nih.gov The architecture of the grafted chains, in turn, dictates the macroscopic properties of the modified surface, such as its wettability, lubricity, and biocompatibility.

Influence of Grafting on Mechanical Properties of Polymer Nanocomposites

Incorporating nanoparticles into a polymer matrix is a common strategy to enhance mechanical properties. However, the performance of these nanocomposites is highly dependent on the interfacial adhesion between the nanoparticles and the polymer matrix. nih.govmdpi.commdpi.com Grafting Methoxytriethyleneoxypropyltrichlorosilane onto the surface of nanofillers like silica (B1680970) (SiO2) can significantly improve this interaction. mdpi.comresearchgate.netsemanticscholar.org

The silane acts as a coupling agent, forming a strong covalent bond with the nanoparticle surface while the methoxytriethyleneoxy chain interacts favorably with the polymer matrix, improving filler dispersion and load transfer. mdpi.com This enhanced interfacial bonding can lead to notable improvements in the mechanical properties of the nanocomposite. researchgate.net

| Mechanical Property | Expected Effect of Grafting with Methoxytriethyleneoxypropyltrichlorosilane | Rationale |

| Tensile Strength | Increase | Improved stress transfer from the polymer matrix to the rigid nanofiller due to enhanced interfacial adhesion. nih.gov |

| Young's Modulus | Increase | The formation of a more rigid interphase region around the nanoparticles and better dispersion of the high-modulus filler. |

| Toughness/Elongation at Break | Variable | May increase due to better dispersion preventing crack propagation, but could decrease if the grafted layer is too rigid and restricts polymer chain mobility. mdpi.com |

| Impact Strength | Increase | The flexible methoxytriethyleneoxy chains can act as a buffer at the interface, helping to dissipate energy from an impact. |

This table presents expected trends based on the established principles of using silane coupling agents in polymer nanocomposites. Actual values would depend on the specific polymer matrix, nanoparticle loading, and processing conditions.

Self Assembly Phenomena Involving Methoxytriethyleneoxypropyltrichlorosilane Derived Structures

Principles of Molecular Self-Assembly in Silane (B1218182) Systems

Molecular self-assembly is a process where molecules spontaneously organize into stable, structurally well-defined aggregates through non-covalent interactions. youtube.com In the context of silane systems, particularly organotrichlorosilanes like Methoxytriethyleneoxypropyltrichlorosilane, self-assembly is a robust method for modifying surfaces by forming highly ordered, one-molecule-thick films known as self-assembled monolayers (SAMs). gelest.comwikipedia.orgossila.com The formation of these monolayers is a multi-step process driven by the high reactivity of the trichlorosilyl (B107488) headgroup with hydroxylated surfaces such as silicon oxide, glass, mica, and various metal oxides. alwsci.comwikipedia.orgsphinxsai.com

The fundamental mechanism involves three primary stages:

Hydrolysis: The process begins with the hydrolysis of the reactive trichlorosilyl group (SiCl₃) in the presence of trace amounts of water. alwsci.combeilstein-journals.org This water can be present in the deposition solvent or as a thin hydration layer on the substrate surface. aip.org The three chloro groups are replaced by hydroxyl groups, converting the trichlorosilane (B8805176) into a highly reactive trihydroxysilane (B8329748) (silanetriol) intermediate. alwsci.comresearchgate.net

Reaction: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Condensation and Physisorption: The resulting silanetriol molecules can then undergo two types of condensation reactions. Firstly, they can form hydrogen bonds with the hydroxyl groups (-OH) present on the substrate surface, leading to physisorption. aip.orgresearchgate.net Secondly, adjacent silanetriol molecules can react with each other, eliminating water to form siloxane (Si-O-Si) bonds. ethz.chresearchgate.net This intermolecular cross-linking initiates the formation of small, oligomeric islands of siloxane on the surface. ethz.ch

Covalent Grafting (Chemisorption): The final and critical step is the covalent attachment of the silane to the substrate. wikipedia.org The hydroxyl groups of the silanetriol condense with the surface hydroxyl groups, forming strong, stable siloxane bonds (Substrate-O-Si). wikipedia.orgresearchgate.net This reaction anchors the molecules to the surface. wikipedia.org The simultaneous intermolecular condensation continues, creating a cross-linked, two-dimensional network structure that provides the monolayer with its characteristic robustness and stability. sphinxsai.comrsc.org

The molecules in a SAM are typically composed of three parts: a head group that binds to the substrate (the trichlorosilyl group), a spacer or tail (the methoxytriethyleneoxypropyl chain), and a terminal functional group that defines the surface properties. ossila.comresearchgate.net The organization of the tail groups, driven by van der Waals forces and, in the case of Methoxytriethyleneoxypropyltrichlorosilane, potential hydrogen bonding involving the ether oxygens, leads to a densely packed and ordered structure. wikipedia.org

Formation of Ordered Supramolecular Architectures

The self-assembly of Methoxytriethyleneoxypropyltrichlorosilane on a suitable substrate leads to the formation of an ordered supramolecular architecture—a self-assembled monolayer (SAM) that exhibits specific surface properties dictated by its unique terminal group. Supramolecular chemistry focuses on such organized ensembles of molecules where components are brought together by comparatively weak, non-covalent forces to form functional structures. nih.gov

The process begins with the chemisorption of the trichlorosilyl head groups onto the hydroxylated surface, followed by the slower organization of the methoxytriethyleneoxypropyl tails. wikipedia.org Initially, at low surface coverage, the molecules may form a disordered, two-dimensional "lying down" phase. wikipedia.org As molecular density increases, areas of close-packed molecules nucleate and grow into island-like domains. researchgate.netresearchgate.net These islands expand until they merge, ultimately covering the entire substrate with a single monolayer. wikipedia.org

The final architecture of the SAM derived from Methoxytriethyleneoxypropyltrichlorosilane is heavily influenced by the nature of its oligo(ethylene glycol) (OEG) moiety. Unlike simple alkylsilanes which form hydrophobic, quasi-crystalline structures, the triethyleneoxy group imparts distinct characteristics:

Hydrophilicity and Biorepulsivity: The ether linkages in the OEG chain are capable of forming hydrogen bonds with water molecules. nih.gov This creates a tightly bound hydration layer that is believed to be central to the well-documented ability of OEG-terminated surfaces to resist the non-specific adsorption of proteins and other biomolecules. nih.govharvard.edunih.govresearchgate.net

Conformational Flexibility: The OEG chain is more flexible than a rigid alkyl chain. This flexibility can influence the packing density and degree of order within the monolayer. While van der Waals interactions between the propyl segments promote ordering, the flexible, hydrophilic OEG chains at the surface may adopt a less crystalline arrangement compared to SAMs from long-chain alkyltrichlorosilanes. researchgate.net

Surface Energy: The terminal methoxy (B1213986) and ethyleneoxy groups create a surface with different interfacial properties than one terminated with methyl groups. These surfaces are generally more hydrophilic and exhibit different wetting characteristics. nih.gov

Research on analogous OEG-terminated alkanethiols on gold has shown that the packing density and conformation of the OEG chains are critical to their function. nih.govresearchgate.net Similarly, for Methoxytriethyleneoxypropyltrichlorosilane, the interplay between the strong covalent anchoring, the intermolecular siloxane cross-linking, and the interactions of the OEG tails determines the final structure and properties of the supramolecular assembly. The resulting surface is a robust, covalently bound monolayer presenting a hydrophilic, protein-resistant interface. acs.org

Factors Influencing Self-Assembly Pathways and Resulting Morphology

The successful formation of a high-quality, well-ordered SAM from Methoxytriethyleneoxypropyltrichlorosilane is not automatic; it is critically dependent on a range of experimental parameters. wikipedia.orgresearchgate.net The extreme sensitivity of the silanization reaction means that slight variations in conditions can lead to vastly different outcomes, ranging from a uniform, defect-free monolayer to disordered, aggregated, or multilayered films. wikipedia.orgscientific.net The primary factors that control the self-assembly process and the morphology of the resulting film are detailed below.

Key Influencing Factors:

Water Availability (Humidity): Water is essential for the initial hydrolysis of the trichlorosilyl headgroup, but its concentration is critical. researchgate.net Insufficient water leads to incomplete hydrolysis and a sparsely covered, poor-quality film. mpg.de Conversely, excessive water in the bulk solution can lead to premature polymerization and the formation of polysiloxane aggregates that deposit randomly on the surface instead of forming an ordered monolayer. aip.orgresearchgate.net The ideal condition is often a thin, uniform layer of adsorbed water on the substrate surface, which facilitates both hydrolysis and the subsequent grafting reaction. aip.org Studies on alkyltrichlorosilanes have shown that monolayers grow faster at higher relative humidity (e.g., 45%) compared to lower humidity (e.g., 18%). rsc.org

Temperature: Reaction temperature affects the kinetics of both the surface reaction and the intermolecular organization. researchgate.net Lower temperatures (e.g., 5-30°C) generally slow down the reaction rates, allowing more time for the molecules to arrange themselves into a highly ordered, crystalline-like state. researchgate.netresearchgate.net In contrast, higher temperatures (e.g., 40°C) can lead to faster, more disordered growth, resulting in an amorphous film with lower packing density. researchgate.netresearchgate.net For some long-chain alkylsilanes, growth was surprisingly observed to be slower at 20°C than at 11°C, suggesting a complex interplay between reaction kinetics and molecular mobility. rsc.org

Solvent: The choice of solvent is paramount as it influences the solubility of the silane, the solubility of water, and interactions with the substrate. researchgate.net Anhydrous, non-polar solvents like heptane (B126788) or dodecane (B42187) are commonly used. researchgate.net The solvent's ability to dissolve trace amounts of water affects the hydrolysis step. researchgate.net For instance, deposition of octadecyltrichlorosilane (B89594) (OTS) from heptane tends to produce high-quality monolayers, whereas deposition from dodecane can result in multilayered films. researchgate.net Solvents with higher dielectric constants or those that can coordinate with the surface may disrupt SAM formation. nih.gov

Substrate Characteristics: The nature of the substrate, particularly the density and distribution of surface hydroxyl groups, directly impacts the density of the resulting SAM. wikipedia.orgnih.gov Substrates are typically cleaned and activated (e.g., using piranha solution or UV-ozone treatment) to remove contaminants and maximize the number of surface -OH groups. wikipedia.org Substrate roughness can also influence monolayer formation, with studies showing that on polycrystalline surfaces, OTS growth can occur preferentially along grain boundaries. nih.gov

Silane Concentration and Reaction Time: The concentration of the silane in the deposition solution and the total immersion time affect the surface coverage and ordering. researchgate.net The formation process involves an initial rapid adsorption followed by a slower organization phase that can take minutes to hours to reach completion. wikipedia.org

The following table summarizes the influence of these key parameters on the quality of the resulting self-assembled monolayer.

| Parameter | Condition | Effect on SAM Morphology and Quality | Reference |

|---|---|---|---|

| Water/Humidity | Too Low | Incomplete hydrolysis, sparse coverage, high defect density. | mpg.de |

| Optimal (Trace amounts/surface layer) | Promotes uniform hydrolysis and ordered monolayer formation. | aip.org | |

| Too High | Bulk polymerization, formation of aggregates, disordered film. | aip.orgresearchgate.net | |

| Temperature | Low (e.g., 5-30°C) | Slower growth rate, allows for molecular self-organization, leads to more ordered, crystalline films. | researchgate.netresearchgate.net |

| High (e.g., >40°C) | Faster reaction rate, can result in disordered, amorphous films with lower packing density. | researchgate.net | |

| Solvent Polarity | Non-polar (e.g., Heptane) | Generally promotes high-quality monolayer formation. | researchgate.net |

| Polar / Coordinating | Can disrupt SAM formation and lead to lower quality films. | nih.gov | |

| Substrate | High -OH Density, Smooth | Facilitates high packing density and uniform monolayer coverage. | wikipedia.org |

| Contaminated or Rough | Leads to defects, non-uniformity, and may alter growth patterns. | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Methoxytriethyleneoxypropyltrichlorosilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the hydrolysis and condensation of methoxytriethyleneoxypropyltrichlorosilane, as well as for elucidating the structure of the resulting products.

29Si NMR for Hydrolysis and Condensation Monitoring

29Si NMR spectroscopy is particularly powerful for monitoring the progress of hydrolysis and condensation reactions of trifunctional silanes. The silicon atom in methoxytriethyleneoxypropyltrichlorosilane is designated as a T-unit, and its chemical environment changes as the Si-Cl bonds are replaced by Si-OH (hydrolysis) and subsequently Si-O-Si bonds (condensation). These changes are reflected in the 29Si NMR chemical shifts.

The different degrees of condensation are denoted by Tn structures, where 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon atom. researchgate.net

T0 : Represents the initial unreacted or fully hydrolyzed monomer, R-Si(OH)3.

T1 : Corresponds to a silicon atom with one Si-O-Si bond, representing a terminal unit in a chain.

T2 : Indicates a silicon atom with two Si-O-Si bonds, typical of a linear, middle unit in a polysiloxane chain.

T3 : Represents a fully condensed silicon atom with three Si-O-Si bonds, indicating a cross-linking point in the network. researchgate.net

By integrating the signals corresponding to these different T-species, the degree of condensation can be quantified, providing valuable kinetic data for the sol-gel process. researchgate.net

Table 1: Typical 29Si NMR Chemical Shift Ranges for T-Species in Organotrichlorosilane Hydrolysis and Condensation

| Species | Structure | Typical Chemical Shift (δ, ppm) |

| T0 | R-Si(OH)3 | -40 to -50 |

| T1 | (R-Si(OH)2)-O-Si | -50 to -60 |

| T2 | (R-Si(OH))-(O-Si)2 | -58 to -68 |

| T3 | R-Si-(O-Si)3 | -65 to -75 |

Note: The exact chemical shifts can be influenced by the nature of the R-group, solvent, and pH.

1H and 13C NMR for Structural Elucidation of Intermediates and Products

While 29Si NMR focuses on the inorganic part of the molecule, 1H and 13C NMR spectroscopy are used to characterize the organic methoxytriethyleneoxypropyl group. These techniques are essential for confirming the integrity of the organic moiety throughout the reaction process and for identifying any potential side reactions.

1H NMR provides information on the different proton environments within the molecule. The chemical shifts and coupling patterns of the protons in the propyl chain and the triethyleneoxy unit can be used to confirm the structure of the silane (B1218182) and its subsequent condensation products. stackexchange.comlibretexts.org For example, the methylene (B1212753) protons adjacent to the silicon atom (Si-CH2-) will have a characteristic chemical shift that can be monitored during the reaction.

13C NMR offers a detailed map of the carbon skeleton. researchgate.net Each carbon atom in the methoxytriethyleneoxypropyl chain gives a distinct signal, allowing for unambiguous structural assignment. Changes in the chemical environment of these carbons, for instance, due to steric hindrance or electronic effects upon condensation, can be detected.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for Methoxytriethyleneoxypropyltrichlorosilane

| Group | Atom | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

| Si-C H2- | C, H | ~0.8 - 1.2 | ~10 - 15 |

| Si-CH2-C H2- | C, H | ~1.6 - 2.0 | ~22 - 27 |

| -CH2-C H2-O- | C, H | ~3.4 - 3.6 | ~70 - 72 |

| -O-CH2-C H2-O- | C, H | ~3.6 - 3.8 | ~70 - 73 |

| C H3-O- | C, H | ~3.3 - 3.5 | ~58 - 60 |

Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are vital for monitoring the chemical transformations of functional groups during the hydrolysis and condensation of methoxytriethyleneoxypropyltrichlorosilane.

Monitoring Reaction Progress and Functional Group Changes

The hydrolysis of the Si-Cl bonds and the subsequent condensation to form Si-O-Si networks can be effectively tracked by observing changes in the IR spectrum. researchgate.net The disappearance of the Si-Cl stretching vibration and the appearance of bands associated with Si-OH (silanol) and Si-O-Si (siloxane) groups provide direct evidence of the reaction's progress. researchgate.net

Key vibrational bands that are monitored include:

Si-Cl stretch : The disappearance of this band indicates the hydrolysis of the chlorosilane.

O-H stretch : The appearance of a broad band around 3200-3700 cm-1 is characteristic of the Si-OH groups formed during hydrolysis. scielo.br

Si-O-Si stretch : The formation of a strong, broad absorption band around 1000-1130 cm-1 signifies the condensation of silanol (B1196071) groups to form a siloxane network. researchgate.net

C-H stretch : The bands in the 2850-2960 cm-1 region, corresponding to the organic propyl and ethyleneoxy groups, are often used as an internal reference to normalize the spectra as they are expected to remain relatively unchanged during the reaction. mdpi.com

The kinetics of the hydrolysis and condensation can be studied by monitoring the intensity changes of these characteristic peaks over time. researchgate.net

Analysis of Hybrid Material Structures and Bonding

FTIR is extensively used to characterize the final structure of organic-inorganic hybrid materials prepared using methoxytriethyleneoxypropyltrichlorosilane. The resulting spectrum of such a material will exhibit characteristic absorption bands from both the inorganic polysiloxane network and the organic polyether side chains. researchgate.netresearchgate.net

The presence of the strong Si-O-Si absorption band confirms the formation of the inorganic backbone. taylorfrancis.com Simultaneously, the persistence of C-H stretching and bending vibrations from the methoxytriethyleneoxypropyl group confirms its incorporation into the final hybrid structure. mdpi.com This dual characterization is crucial for verifying the successful synthesis of a covalently bonded hybrid material.

Table 3: Key FTIR Absorption Bands for Monitoring Methoxytriethyleneoxypropyltrichlorosilane Reactions

| Functional Group | Vibrational Mode | Wavenumber (cm-1) |

| Si-Cl | Stretch | ~450 - 650 |

| Si-OH | O-H Stretch (H-bonded) | ~3200 - 3700 |

| Si-OH | Si-O Stretch | ~880 - 950 |

| Si-O-Si | Asymmetric Stretch | ~1000 - 1130 |

| C-H (Aliphatic) | Stretch | ~2850 - 2960 |

| C-O-C (Ether) | Stretch | ~1100 - 1150 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. eag.com It is particularly useful for analyzing thin films and monolayers of methoxytriethyleneoxypropyltrichlorosilane grafted onto various substrates. mdpi.comstrath.ac.uk

By irradiating the surface with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. thermofisher.com High-resolution scans of the Si 2p, O 1s, C 1s, and Cl 2p regions provide detailed chemical state information.

For a surface modified with methoxytriethyleneoxypropyltrichlorosilane, XPS can confirm:

Successful Grafting : The presence of a Si 2p signal on a silicon-free substrate is direct evidence of silane deposition. mdpi.com

Chemical Bonding : The Si 2p binding energy can distinguish between different silicon environments, such as Si-C, Si-O-C, and Si-O-Si. researchgate.netthermofisher.com A peak around 102-103.5 eV is typically assigned to silicon in a siloxane (Si-O-Si) or silicate (B1173343) environment. thermofisher.comresearchgate.net

Surface Coverage and Orientation : By analyzing the attenuation of substrate signals and the relative atomic concentrations of Si, C, and O, information about the thickness and completeness of the silane layer can be obtained. mdpi.com

Completeness of Hydrolysis : The absence or presence of a Cl 2p signal can indicate whether the hydrolysis of the trichlorosilane (B8805176) groups is complete.

Table 4: Typical Binding Energies for XPS Analysis of Silane-Modified Surfaces

| Element (Orbital) | Chemical State | Typical Binding Energy (eV) |

| Si 2p | Si-C | ~100 - 101 |

| Si-O-Si (Siloxane) | ~102 - 103.5 | |

| O 1s | Si-O-Si | ~532 - 533 |

| C-O-C (Ether) | ~532.5 - 533.5 | |

| C 1s | C-C / C-H | ~284.8 - 285.0 |

| C-Si | ~284.5 | |

| C-O | ~286.0 - 287.0 | |

| Cl 2p | Si-Cl | ~199 - 201 |

Raman Spectroscopy for Vibrational Analysis and Structural Insights

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, yielding insights into its chemical composition, structure, and molecular environment. psu.edu In the analysis of Methoxytriethyleneoxypropyltrichlorosilane, Raman spectroscopy is instrumental for confirming the molecular structure, monitoring hydrolysis and condensation reactions, and characterizing the nature of its interaction with substrates.

The Raman spectrum of an organosilane like Methoxytriethyleneoxypropyltrichlorosilane is characterized by specific bands corresponding to the vibrations of its distinct functional groups. researchgate.net The primary selection rule for a Raman transition is that the molecular polarizability must change during the vibration. msu.edu This makes it particularly sensitive to symmetric vibrations and Si-O-Si backbone structures, which are often weak in infrared (IR) spectra. msu.edu

Key vibrational modes that can be analyzed include:

Si-Cl Vibrations: The trichlorosilyl (B107488) group (-SiCl₃) exhibits strong and characteristic Raman bands. These are crucial for monitoring the hydrolysis process, as the intensity of these bands decreases upon reaction with water, concurrent with the appearance of bands associated with silanol (Si-OH) groups.

C-O and C-C Stretching: The methoxy (B1213986) and triethyleneoxypropyl chains produce a series of bands related to C-O and C-C stretching, which can be used to confirm the structure of the organic moiety.

Si-O-Si (Siloxane) Vibrations: Upon hydrolysis and condensation, the formation of siloxane (Si-O-Si) linkages gives rise to new, strong Raman bands. mdpi.com The position and width of these bands can provide information on the degree of cross-linking and the structure of the resulting polysiloxane network. researchgate.net

CH₂ and CH₃ Vibrations: Stretching and bending modes of the methylene (CH₂) and methyl (CH₃) groups in the organic chain provide additional structural confirmation. researchgate.net

Research on various alkoxysilanes has demonstrated the utility of Raman spectroscopy in monitoring the kinetics of siloxane formation in real-time. rsc.orgejournal.by By tracking the disappearance of Si-O-C (alkoxy) bands and the emergence of Si-O-Si bands, the rates of hydrolysis and condensation can be quantified. rsc.org This type of analysis is directly applicable to studying the reaction chemistry of Methoxytriethyleneoxypropyltrichlorosilane in solution and on surfaces.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|---|

| Si-Cl₃ | Symmetric Stretch | ~450-500 | Indicates the presence of the unhydrolyzed trichlorosilyl head group. |

| Si-C | Stretch | ~600-750 | Confirms the stable bond between the silicon atom and the propyl chain. |

| C-O-C | Symmetric Stretch | ~800-950 | Characteristic of the ethyleneoxy units in the organic chain. |

| Si-OH (post-hydrolysis) | Stretch | ~830-900 | Signals the hydrolysis of Si-Cl bonds to form reactive silanol groups. nih.gov |

| Si-O-Si (post-condensation) | Symmetric Stretch | ~490-550 | Evidence of the formation of a cross-linked polysiloxane network. researchgate.net |

| CH₂/CH₃ | Deformation/Bending | ~1400-1500 | Confirms the aliphatic nature of the organic chain. |

| C-H | Stretch | ~2800-3000 | Represents the various C-H bonds within the methoxy and triethyleneoxypropyl groups. researchgate.net |

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the morphological and microstructural characterization of surfaces and materials modified with Methoxytriethyleneoxypropyltrichlorosilane. These methods provide high-resolution imaging that reveals details about film uniformity, thickness, surface topography, and the interface between the silane layer and the substrate.

Scanning Electron Microscopy (SEM) is primarily used to analyze the surface morphology of silane-treated materials. researchgate.net In a typical application, a substrate is coated with the silane, and the resulting surface is imaged. SEM analysis can reveal:

Film Homogeneity: It can identify whether the deposited silane film is continuous and uniform or if it forms discrete islands or aggregates. researchgate.net

Surface Defects: The presence of cracks, pinholes, or other defects in the silane coating, which could compromise its performance (e.g., as a barrier layer), can be readily visualized.

Coating Thickness: Through cross-sectional imaging of a fractured or cut sample, the thickness of the applied silane layer can be measured.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal microstructure of the silane film and the silane-substrate interface. umons.ac.be For TEM analysis, very thin cross-sections of the coated substrate are prepared, often using focused ion beam (FIB) milling. TEM can provide detailed insights into:

Interfacial Structure: It allows for the direct visualization of the interface between the silane film and the substrate, revealing the extent of bonding and the presence of any intermediate layers.

Nanoscale Porosity: The presence of nanopores within the cross-linked siloxane network can be assessed, which is crucial for understanding the barrier properties of the film.

Dispersion of Nanoparticles: In composite systems where nanoparticles are incorporated into a silane matrix, TEM is used to verify the dispersion and distribution of these particles within the film. umons.ac.be